molecular formula C24H22N2O2S B11364883 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)propanamide

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)propanamide

Cat. No.: B11364883
M. Wt: 402.5 g/mol
InChI Key: GDONXWLWYRSGRL-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole moiety linked to a phenyl ring, which is further connected to a dimethylphenoxy group through a propanamide linkage. The intricate structure of this compound allows it to participate in diverse chemical reactions and exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)propanamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the benzothiazole intermediate, which is then coupled with a phenyl derivative. The final step involves the introduction of the propanamide group through amide bond formation. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)propanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through the generation of reactive oxygen species.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)propanamide stands out due to its specific structural arrangement, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H22N2O2S

Molecular Weight

402.5 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)propanamide

InChI

InChI=1S/C24H22N2O2S/c1-15-8-6-12-21(16(15)2)28-17(3)23(27)25-19-10-7-9-18(14-19)24-26-20-11-4-5-13-22(20)29-24/h4-14,17H,1-3H3,(H,25,27)

InChI Key

GDONXWLWYRSGRL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)C

Origin of Product

United States

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